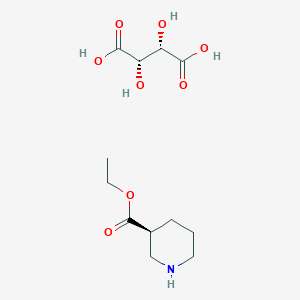

Ethyl (S)-3-Piperidinecarboxylate D-Tartrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,3S)-2,3-dihydroxybutanedioic acid;ethyl (3S)-piperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.C4H6O6/c1-2-11-8(10)7-4-3-5-9-6-7;5-1(3(7)8)2(6)4(9)10/h7,9H,2-6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-;1-,2-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPGQKZOPPDLNH-ZZQRGORHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCNC1.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCCNC1.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83602-38-4 | |

| Record name | Ethyl (S)-Nipecotate D-Tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Ethyl (S)-3-Piperidinecarboxylate D-Tartrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental properties, synthesis, analysis, and applications of Ethyl (S)-3-Piperidinecarboxylate D-Tartrate. This chiral building block is of significant interest in the pharmaceutical industry due to its role as a key intermediate in the synthesis of various biologically active molecules.

Core Properties

This compound is the D-tartrate salt of the (S)-enantiomer of ethyl 3-piperidinecarboxylate. The free base, often referred to as (S)-Ethyl nipecotate, is a colorless to yellow liquid, while the tartrate salt is typically a solid.[1] The salt form enhances stability and handling properties.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | This compound | J&K Scientific[2] |

| Synonyms | (S)-Ethyl nipecotate D-tartrate | N/A |

| CAS Number | 83602-38-4 | J&K Scientific[2] |

| Molecular Formula | C₈H₁₅NO₂·C₄H₆O₆ | J&K Scientific[2] |

| Molecular Weight | 307.30 g/mol | J&K Scientific, BLD Pharm[2][3] |

| Purity | ≥ 98% | J&K Scientific[2] |

| Appearance | Solid | Implied by salt form |

Table 2: Properties of the Free Base ((S)-Ethyl piperidine-3-carboxylate)

| Property | Value | Source |

| CAS Number | 37675-18-6 | Sigma-Aldrich, Chem-Impex[1] |

| Molecular Formula | C₈H₁₅NO₂ | Chem-Impex[1] |

| Molecular Weight | 157.21 g/mol | PubChem, Chem-Impex[1][4] |

| Appearance | Colorless to yellow clear liquid | Chem-Impex[1] |

| Density | 1.043 g/mL at 25 °C | Sigma-Aldrich, Chem-Impex[1] |

| Refractive Index | n20/D 1.471 | Sigma-Aldrich |

| Form | Liquid | Sigma-Aldrich |

Spectroscopic Data

Table 3: Expected Spectroscopic Characteristics

| Spectrum Type | Expected Features |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), piperidine ring protons, and an exchangeable NH proton. The chiral center at C3 would lead to complex splitting patterns for the ring protons. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the five carbons of the piperidine ring. |

| IR Spectroscopy | Characteristic absorptions for N-H stretching, C-H stretching (aliphatic), C=O stretching (ester), and C-O stretching. |

| Mass Spectrometry | The molecular ion peak (M+) for the free base would be observed at m/z = 157.21.[1][4] |

Synthesis and Chiral Resolution

Ethyl (S)-3-piperidinecarboxylate is typically produced by the resolution of a racemic mixture of ethyl nipecotate. This process involves the use of a chiral resolving agent, such as tartaric acid, to form diastereomeric salts that can be separated by crystallization.

A known method involves using a derivative of tartaric acid to resolve racemic ethyl nipecotate.[5] The general principle involves reacting the racemic base with a single enantiomer of a chiral acid (like D-tartaric acid) to form two diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing one to be selectively crystallized.

References

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. ETHYL (S)-PIPERIDINE-3-CARBOXYLATE TARTRATE|BLD Pharm [bldpharm.com]

- 4. Ethyl (3S)-piperidine-3-carboxylate | C8H15NO2 | CID 187784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

A Technical Guide to the Synthesis of (S)-Nipecotic Acid Ethyl Ester D-Tartrate

This document provides a comprehensive overview of a key synthesis pathway for (S)-Nipecotic Acid Ethyl Ester D-Tartrate, a valuable chiral intermediate in the development of various pharmaceuticals. The synthesis is achieved through a two-step resolution of racemic ethyl nipecotate, offering a practical route to the enantiopure (S)-enantiomer. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

(S)-Nipecotic acid and its esters are crucial building blocks in the synthesis of a range of pharmaceutically active compounds, notably as inhibitors of GABA uptake.[1][2][3][4] The stereochemistry at the C3 position of the piperidine ring is critical for biological activity, making the efficient preparation of enantiomerically pure forms a significant focus of chemical research. This guide details a robust two-step resolution strategy to obtain enantiopure (S)-ethyl nipecotate, which is subsequently isolated as its D-tartrate salt.[1]

Synthesis Pathway Overview

The synthesis pathway involves two main stages, starting from racemic ethyl nipecotate:

-

Enzymatic Resolution: Racemic ethyl nipecotate undergoes enantioselective hydrolysis catalyzed by a lipase. The lipase preferentially hydrolyzes the (R)-enantiomer, leaving behind an enriched solution of (S)-ethyl nipecotate.[1]

-

Diastereomeric Salt Resolution: The (S)-enriched ethyl nipecotate is further purified by forming a diastereomeric salt with D-tartaric acid. The desired (S)-ethyl nipecotate D-tartrate salt crystallizes, allowing for its separation and purification to a high enantiomeric excess.[1]

The overall workflow of the synthesis is depicted in the diagram below.

Figure 1: Overall workflow for the synthesis of (S)-Nipecotic Acid Ethyl Ester D-Tartrate.

Experimental Protocols

-

Racemic ethyl nipecotate

-

Novozym 435 (Candida antarctica lipase B immobilized on macroporous acrylic resin)

-

Phosphate buffer (pH 7.0)

-

tert-Butanol

-

D-Tartaric acid

-

Ethanol

This step aims to enrich the (S)-enantiomer by selectively hydrolyzing the (R)-enantiomer.

Protocol:

-

A solution of racemic ethyl nipecotate (0.5 M) is prepared in a phosphate buffer (pH 7.0).[1]

-

Novozym 435 lipase is added to the solution at a loading of 5 mg/mL.[1]

-

The reaction mixture is incubated at 30°C for 6 hours with stirring.[1]

-

Upon completion, the enzyme is filtered off, and the aqueous solution containing (S)-enriched ethyl nipecotate and (R)-nipecotic acid is obtained.

The (S)-enriched ethyl nipecotate is further purified to high enantiomeric excess through crystallization with D-tartaric acid.

Protocol:

-

The (S)-enriched ethyl nipecotate obtained from the enzymatic resolution step is extracted from the aqueous solution.

-

The extracted (S)-enriched ethyl nipecotate is dissolved in a suitable solvent, such as ethanol.

-

A solution of D-tartaric acid in the same solvent is added to the ethyl nipecotate solution.

-

The mixture is allowed to stand, promoting the crystallization of (S)-Nipecotic Acid Ethyl Ester D-Tartrate.

-

The crystals are collected by filtration, washed with a cold solvent, and dried.

Quantitative Data

The following tables summarize the key quantitative data from the two-step resolution process.[1]

Table 1: Enzymatic Resolution of Racemic Ethyl Nipecotate

| Parameter | Value |

| Substrate Concentration | 0.5 M |

| Lipase | Novozym 435 |

| Lipase Loading | 5 mg/mL |

| pH | 7.0 (Phosphate Buffer) |

| Temperature | 30°C |

| Reaction Time | 6 hours |

| Conversion | 49.8% |

| Enantiomeric Excess of Substrate (ees) | 68.9% |

| Enantiomeric Excess of Product (eep) | 69.5% |

Table 2: Resolution with D-Tartaric Acid

| Parameter | Value |

| Starting Material | (S)-Enriched Ethyl Nipecotate |

| Resolving Agent | D-Tartaric Acid |

| Yield | 84.3% |

| Final Enantiomeric Excess (ee) | 98.5% |

| Overall Yield | 36.0% |

Logical Relationship Diagram

The logical progression of the synthesis, highlighting the transformation of chirality, is illustrated in the following diagram.

Figure 2: Logical flow of the chiral resolution process.

Conclusion

The described two-step resolution process, combining enzymatic kinetic resolution and classical diastereomeric salt formation, provides an effective and scalable method for the synthesis of enantiomerically pure (S)-Nipecotic Acid Ethyl Ester D-Tartrate. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to implement this synthesis in their work. The high enantiomeric purity of the final product makes it a valuable intermediate for the synthesis of complex chiral molecules with potential therapeutic applications.

References

An In-depth Technical Guide to Ethyl (S)-3-Piperidinecarboxylate D-Tartrate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Ethyl (S)-3-Piperidinecarboxylate D-Tartrate, a key chiral intermediate in pharmaceutical synthesis. It includes its chemical identity, physical properties, and its role in the development of various therapeutic agents.

Chemical Identity

| Identifier | Value |

| IUPAC Name | ethyl (3S)-piperidine-3-carboxylate; (2R,3R)-2,3-dihydroxybutanedioic acid |

| CAS Number | 83602-38-4 |

| Molecular Formula | C₁₂H₂₁NO₈ |

| Molecular Weight | 307.29 g/mol |

Synonyms:

-

(S)-Nipecotic Acid Ethyl Ester D-Tartrate

-

Ethyl (S)-Nipecotate D-Tartrate

-

(S)-3-Piperidinecarboxylic Acid Ethyl Ester D-Tartrate

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Appearance | White to Almost white powder to crystal | |

| Purity | >98.0% (T) | |

| Melting Point | 155.0 to 158.0 °C | |

| Specific Rotation [α]D | -9.5 to -11.0 deg (c=5, H₂O) |

Role in Pharmaceutical Synthesis

Ethyl (S)-3-piperidinecarboxylate is a valuable chiral building block used in the synthesis of a variety of pharmacologically active molecules. Its tartrate salt is often used to isolate the desired (S)-enantiomer from a racemic mixture of ethyl nipecotate through diastereomeric resolution. The (S)-enantiomer is a crucial intermediate for synthesizing inhibitors of dipeptidyl peptidase-4 (DPP-4), Janus kinase 2 (JAK2), as well as serotonin and noradrenaline reuptake inhibitors.

The general workflow for utilizing this compound in drug development is illustrated below.

Experimental Protocols

4.1. General Protocol for Diastereomeric Resolution of Racemic Ethyl Nipecotate

This protocol is a generalized procedure based on common chemical resolution principles for separating enantiomers.

Materials:

-

Racemic (±) ethyl nipecotate

-

D-Tartaric acid

-

Suitable solvent (e.g., 91% aqueous ethanol)[1]

-

Filtration apparatus

-

Drying oven

Procedure:

-

Dissolve racemic (±) ethyl nipecotate in the selected solvent at an elevated temperature (e.g., near reflux).[1]

-

In a separate container, dissolve an equimolar amount of D-tartaric acid in the same solvent, also with heating.

-

Combine the two solutions.

-

Allow the mixture to cool slowly to room temperature to facilitate the precipitation of one diastereomeric salt, the this compound. Seeding with a small crystal of the desired product may be beneficial to induce crystallization.[1]

-

Allow the mixture to stir for an extended period (e.g., 18 hours) after precipitation begins to ensure complete crystallization.[1]

-

Collect the precipitated solid by filtration.

-

Wash the collected solid with a small amount of cold solvent to remove impurities.

-

Dry the solid in a vacuum oven to obtain the purified this compound salt.

4.2. Liberation of the Free Base (S)-Ethyl Nipecotate

Materials:

-

This compound salt

-

A suitable base (e.g., 1N Sodium Hydroxide)[1]

-

An organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)[1]

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

-

Rotary evaporator

Procedure:

-

Suspend the this compound salt in an organic solvent such as dichloromethane or ethyl acetate.[1]

-

Add an aqueous solution of a base (e.g., 1N NaOH) and stir vigorously to neutralize the tartaric acid and liberate the free amine.[1]

-

Separate the organic layer.

-

Extract the aqueous layer with additional portions of the organic solvent to ensure complete recovery of the product.

-

Combine the organic extracts and dry them over an anhydrous drying agent.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the free base, (S)-Ethyl nipecotate, as an oil.

The following diagram illustrates the general experimental workflow for the resolution and liberation steps.

References

The Pivotal Role of Ethyl (S)-3-Piperidinecarboxylate D-Tartrate in Modern Drug Discovery: A Technical Guide

For Immediate Release

Shanghai, China – December 25, 2025 – Ethyl (S)-3-Piperidinecarboxylate D-Tartrate, a chiral piperidine derivative, serves as a critical starting material and building block in the synthesis of a multitude of sophisticated, biologically active molecules. While not possessing a therapeutic mechanism of action in its own right, its structural and stereochemical properties are instrumental in the development of potent and selective drugs, particularly those targeting the central nervous system and metabolic disorders. This technical guide provides an in-depth analysis of its application in the synthesis of key drug classes, focusing on the downstream mechanisms of action of the final active pharmaceutical ingredients (APIs).

Introduction to a Versatile Chiral Building Block

This compound is a member of the piperidine family, a six-membered heterocyclic ring containing a nitrogen atom. The "(S)" designation indicates a specific three-dimensional arrangement of atoms, a crucial feature in modern pharmacology where stereochemistry often dictates biological activity. The D-tartrate salt form is frequently employed to facilitate the resolution and purification of the desired enantiomer.

The primary utility of this compound lies in its role as a versatile intermediate in multi-step organic syntheses. [1][2]Its piperidine core is a common structural motif in numerous pharmaceuticals due to its favorable pharmacokinetic properties and its ability to interact with biological targets. [1][2]

Application in the Synthesis of Key Therapeutic Agents

Ethyl (S)-3-Piperidinecarboxylate and its derivatives are integral to the synthesis of several classes of therapeutic agents, including Dipeptidyl Peptidase-4 (DPP-4) inhibitors for type 2 diabetes, Janus Kinase (JAK) inhibitors for autoimmune diseases and cancer, and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) for depression and other psychiatric disorders.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral hypoglycemic agents that work by blocking the action of the enzyme DPP-4. This enzyme is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, these drugs increase the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.

While a direct synthesis of a marketed DPP-4 inhibitor starting from this compound is not prominently documented in publicly available literature, the piperidine scaffold is a key component of several "gliptins". The synthesis of these complex molecules often involves the coupling of a chiral piperidine-containing fragment with other heterocyclic systems.

Signaling Pathway of DPP-4 Inhibition

Janus Kinase (JAK) Inhibitors

JAK inhibitors are a class of drugs that target the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2). These enzymes are crucial components of the JAK-STAT signaling pathway, which transmits signals from cytokines and growth factors on the cell surface to the nucleus, leading to the transcription of genes involved in inflammation and immunity. By inhibiting JAK enzymes, these drugs can modulate the immune response and are used in the treatment of rheumatoid arthritis, psoriasis, and other autoimmune conditions.

The synthesis of certain JAK inhibitors incorporates a chiral piperidine moiety, which is essential for the molecule's binding to the ATP-binding pocket of the JAK enzyme. The specific stereochemistry provided by precursors like Ethyl (S)-3-Piperidinecarboxylate is critical for achieving high potency and selectivity.

JAK-STAT Signaling Pathway and Inhibition

Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

SNRIs are a class of antidepressant drugs used to treat major depressive disorder, anxiety disorders, and chronic pain. They act by blocking the reuptake of two key neurotransmitters, serotonin and norepinephrine, at the synaptic cleft in the brain. This increases the concentration of these neurotransmitters, enhancing neurotransmission.

The piperidine ring is a common feature in the chemical structures of several SNRIs. The nitrogen atom of the piperidine can be protonated at physiological pH, allowing for interaction with the monoamine transporters. The stereochemistry of substituents on the piperidine ring, derived from chiral precursors, is often crucial for the selective inhibition of the serotonin and norepinephrine transporters.

SNRI Mechanism of Action

Quantitative Data and Experimental Protocols

As this compound is a synthetic intermediate, quantitative data regarding its biological activity (e.g., IC50, Ki) is not applicable. The relevant quantitative data pertains to the final drug products synthesized using this or similar chiral piperidine building blocks. Researchers are directed to the extensive body of scientific literature and regulatory filings for specific APIs for detailed quantitative data on their pharmacodynamics and pharmacokinetics.

Similarly, experimental protocols for determining the mechanism of action are specific to the final drug and its target. Standard experimental procedures would include:

-

Enzyme Inhibition Assays: To determine the potency of inhibitors (e.g., DPP-4 or JAK inhibitors), assays are conducted using purified enzymes and their respective substrates. The concentration of the inhibitor required to reduce enzyme activity by 50% (IC50) is a key metric.

-

Receptor Binding Assays: For drugs targeting transporters like SNRIs, radioligand binding assays are used to measure the affinity of the compound for the serotonin and norepinephrine transporters.

-

Cell-based Assays: To assess the functional activity of the compounds in a cellular context, various cell lines are used. For example, in the case of JAK inhibitors, cell lines stimulated with specific cytokines are treated with the inhibitor, and the phosphorylation of STAT proteins is measured.

-

In Vivo Animal Models: To evaluate the efficacy and safety of the drug candidates, various animal models of disease are employed. For instance, diabetic mouse models are used for DPP-4 inhibitors, and collagen-induced arthritis models in rats are used for JAK inhibitors.

Experimental Workflow for Screening a Novel Inhibitor

Conclusion

This compound is a quintessential example of a chiral building block that, while devoid of its own pharmacological activity, is indispensable in the synthesis of life-changing medicines. Its value lies in providing a stereochemically defined scaffold that enables the precise construction of complex molecules designed to interact with specific biological targets. Understanding the role of such precursors is fundamental for researchers, scientists, and drug development professionals dedicated to advancing the frontiers of medicinal chemistry. The mechanisms of action of the final drug products are a direct consequence of the three-dimensional structures made possible by such foundational chiral intermediates.

References

An In-depth Technical Guide to Ethyl (S)-3-Piperidinecarboxylate D-Tartrate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (S)-3-Piperidinecarboxylate D-Tartrate is a chiral building block of significant interest in medicinal chemistry. Its unique stereochemistry makes it a valuable intermediate in the synthesis of a variety of biologically active molecules.[1] This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics. The piperidine scaffold is a common motif in many pharmaceuticals, and the specific (S)-enantiomer of ethyl 3-piperidinecarboxylate serves as a crucial starting material for stereoselective synthesis, enabling the development of drugs with improved efficacy and reduced side effects.

Physicochemical Properties

Table 1: Physicochemical Data of Ethyl (S)-3-Piperidinecarboxylate (Free Base)

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO₂ | [2] |

| Molecular Weight | 157.21 g/mol | [1][2] |

| Appearance | Liquid | [1] |

| Density | 1.043 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.471 | [1] |

| Flash Point | 76.7 °C (170.1 °F) | [1] |

| IUPAC Name | ethyl (3S)-piperidine-3-carboxylate | [2] |

| SMILES | CCOC(=O)[C@H]1CCCNC1 | [2] |

| InChI | 1S/C8H15NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3/t7-/m0/s1 | [1] |

| InChI Key | XIWBSOUNZWSFKU-ZETCQYMHSA-N | [1] |

Synthesis and Chiral Resolution

The primary method for obtaining enantiomerically pure Ethyl (S)-3-Piperidinecarboxylate is through the chiral resolution of a racemic mixture of ethyl nipecotate. This is typically achieved by fractional crystallization of diastereomeric salts formed with a chiral resolving agent, such as D-tartaric acid or its derivatives.

Experimental Protocol: Chiral Resolution of Racemic Ethyl Nipecotate

This protocol is adapted from established methods for resolving racemic ethyl nipecotate using a tartaric acid derivative.

Materials:

-

Racemic ethyl nipecotate

-

(D)-Dibenzoyl-tartaric acid

-

95% Ethanol

-

Sodium carbonate solution

-

Ethyl acetate

-

Water

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Salt Formation:

-

Dissolve (D)-Dibenzoyl-tartaric acid in 95% aqueous ethanol with heating.

-

To this solution, add racemic ethyl nipecotate.

-

Heat the mixture to ensure complete dissolution.

-

Allow the solution to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt, (S)-ethyl nipecotate-(D)-dibenzoyl-tartrate.

-

The precipitated salt is collected by filtration.

-

-

Isolation of the Free Base:

-

The filtered diastereomeric salt is suspended in a mixture of water and ethyl acetate.

-

A solution of sodium carbonate is added to neutralize the tartaric acid derivative and liberate the free base of (S)-ethyl nipecotate into the organic layer.

-

The layers are separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield (S)-ethyl nipecotate.

-

-

Formation of the D-Tartrate Salt (Optional but recommended for stability and handling):

-

The purified (S)-ethyl nipecotate can be dissolved in a suitable solvent (e.g., ethanol).

-

A stoichiometric amount of D-tartaric acid dissolved in the same solvent is added.

-

The this compound salt will precipitate and can be collected by filtration and dried.

-

Analytical Methods for Chiral Purity Determination

The enantiomeric purity of Ethyl (S)-3-Piperidinecarboxylate is crucial for its use in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is a common and reliable method for this determination.

Table 2: Example of Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Chiralpak AD-H |

| Mobile Phase | 0.1% Diethylamine in ethanol |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 228 nm |

| Column Temperature | 25 °C |

Note: This is an example method; specific conditions may need to be optimized.

Applications in Medicinal Chemistry

This compound serves as a key chiral building block in the synthesis of several classes of therapeutic agents.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. They work by prolonging the action of incretin hormones, which stimulate insulin secretion and inhibit glucagon release.

References

The Pivotal Role of Ethyl (S)-3-Piperidinecarboxylate D-Tartrate in the Synthesis of Novel Enzyme Inhibitors

A Technical Guide for Researchers and Drug Development Professionals

The chiral building block, Ethyl (S)-3-Piperidinecarboxylate D-Tartrate, serves as a crucial starting material in the synthesis of a diverse range of novel enzyme inhibitors. Its inherent stereochemistry and versatile chemical handles make it an invaluable asset in the development of targeted therapeutics. This technical guide provides an in-depth overview of its application in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, Janus Kinase (JAK) inhibitors, and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), complete with quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.

Application in Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Synthesis: The Case of Trelagliptin

Ethyl (S)-3-Piperidinecarboxylate is a key precursor to (R)-3-aminopiperidine, a fundamental component in the synthesis of the DPP-4 inhibitor Trelagliptin. Trelagliptin is a once-weekly oral medication for the treatment of type 2 diabetes.

Quantitative Data: Potency of Trelagliptin

| Compound | Target | IC50 (nM) |

| Trelagliptin | Human DPP-4 | 4.2 |

| Trelagliptin | Rat Plasma DPP-4 | 9.7 |

| Trelagliptin | Dog Plasma DPP-4 | 6.2 |

Experimental Protocol: Synthesis of Trelagliptin from (R)-3-Aminopiperidine

The synthesis of Trelagliptin involves the nucleophilic substitution of a chloropyrimidine intermediate with (R)-3-aminopiperidine. The (R)-3-aminopiperidine can be obtained from this compound through hydrolysis of the ester followed by a Hofmann or Curtius rearrangement of the resulting carboxylic acid.

Step 1: Synthesis of 2-((6-((R)-piperidin-3-ylamino)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile (Trelagliptin)

To a solution of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile (1.0 eq) in a suitable solvent such as isopropanol, (R)-3-aminopiperidine dihydrochloride (1.0-1.5 eq) and a base such as potassium carbonate (3.5 eq) are added. The reaction mixture is heated to a temperature of 65-70°C and stirred for 8-12 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is filtered while hot. The filtrate is concentrated under reduced pressure to yield the crude Trelagliptin base. The crude product is then purified by recrystallization from a suitable solvent system, such as 95% ethanol, to afford the final product as a solid.

Signaling Pathway: DPP-4 Inhibition

DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, Trelagliptin increases the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, leading to improved glycemic control.

Navigating the Physicochemical Landscape of Ethyl (S)-3-Piperidinecarboxylate D-Tartrate: A Technical Guide

For researchers, scientists, and drug development professionals, a thorough understanding of a compound's physicochemical properties is paramount for successful formulation and development. This in-depth technical guide provides a comprehensive overview of the available solubility and stability profile of Ethyl (S)-3-Piperidinecarboxylate D-Tartrate, a key chiral intermediate in the synthesis of various pharmaceutical agents.

This guide summarizes known qualitative and quantitative data, outlines detailed experimental protocols for its characterization, and presents visual workflows to aid in experimental design and data interpretation.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its bioavailability and the feasibility of various formulation strategies. This compound exhibits aqueous solubility, a crucial property for many pharmaceutical applications.

Qualitative Solubility

Preliminary assessments indicate that this compound is soluble in water. This characteristic is advantageous for the development of aqueous-based formulations and for various synthetic procedures requiring aqueous media.

Quantitative Solubility Data

While precise quantitative solubility data in a range of solvents is not extensively published, the following table provides a template for the systematic determination and presentation of such data. Researchers are encouraged to populate this table with experimentally derived values.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method of Determination |

| Purified Water | 25 | Data not available | HPLC, UV-Vis Spectroscopy |

| Phosphate Buffer (pH 7.4) | 25 | Data not available | HPLC, UV-Vis Spectroscopy |

| 0.1 N HCl (pH 1.2) | 25 | Data not available | HPLC, UV-Vis Spectroscopy |

| Methanol | 25 | Data not available | Gravimetric, HPLC |

| Ethanol | 25 | Data not available | Gravimetric, HPLC |

| Acetonitrile | 25 | Data not available | Gravimetric, HPLC |

| Dichloromethane | 25 | Data not available | Gravimetric, HPLC |

Stability Profile

Understanding the stability of this compound under various environmental conditions is essential for ensuring its quality, purity, and shelf-life throughout the manufacturing process and in the final product.

Chemical Stability

Qualitative data from safety information suggests that the compound's stability is compromised in the presence of strong acids, bases, oxidizing agents, and reducing agents. These incompatibilities should be carefully considered during synthesis, purification, and formulation.

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a molecule. The following table outlines the recommended conditions for such studies, based on ICH guidelines.

| Stress Condition | Recommended Parameters | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 N - 1 N HCl at RT and 60°C | Hydrolysis of the ester linkage |

| Base Hydrolysis | 0.1 N - 1 N NaOH at RT and 60°C | Hydrolysis of the ester linkage |

| Oxidation | 3-30% H₂O₂ at RT | Oxidation of the piperidine ring |

| Thermal Degradation | Dry heat at 60°C, 80°C, and 105°C | General decomposition |

| Photostability | ICH Q1B recommended light exposure | Photolytic degradation |

Experimental Protocols

To ensure reproducibility and accuracy, detailed and validated experimental protocols are necessary. The following sections provide methodologies for determining the solubility and stability of this compound.

Solubility Determination (Shake-Flask Method)

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed, clear glass vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C ± 0.5°C) using a mechanical shaker or orbital incubator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature to permit the undissolved solid to settle. If necessary, centrifuge the samples to facilitate separation.

-

Sample Withdrawal and Dilution: Carefully withdraw a clear aliquot of the supernatant. Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in mg/mL based on the measured concentration and the dilution factor.

Stability Indicating Method Development and Forced Degradation

-

Method Development: Develop a stability-indicating HPLC method capable of separating the intact this compound from its potential degradation products. A reverse-phase C18 column with a gradient elution of a buffered mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.

-

Forced Degradation Sample Preparation:

-

Acid/Base Hydrolysis: Dissolve the compound in the respective acidic or basic solution and expose it to the specified temperature for a defined period. Neutralize the samples before analysis.

-

Oxidation: Dissolve the compound in a suitable solvent and add the oxidizing agent. Monitor the reaction over time.

-

Thermal Degradation: Store the solid compound in a temperature-controlled oven. Withdraw samples at specified time points.

-

Photostability: Expose the solid compound or its solution to a light source as per ICH Q1B guidelines, alongside a dark control.

-

-

Analysis: Analyze the stressed samples using the developed stability-indicating HPLC method.

-

Peak Purity and Mass Balance: Assess the peak purity of the parent compound to ensure no co-eluting degradants. Calculate the mass balance to account for all the material after degradation.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the experimental processes and the interplay of different stability factors, the following diagrams are provided.

Caption: Workflow for Solubility Determination.

Caption: Forced Degradation Study Workflow.

This technical guide provides a foundational understanding of the solubility and stability of this compound. While comprehensive quantitative data remains to be fully elucidated in publicly available literature, the outlined methodologies and frameworks offer a robust starting point for researchers to generate the necessary data for their specific drug development programs. The provided workflows aim to streamline the experimental process, ensuring a systematic and thorough characterization of this important chemical entity.

A Comprehensive Technical Guide to Ethyl (S)-3-Piperidinecarboxylate D-Tartrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Ethyl (S)-3-Piperidinecarboxylate D-Tartrate, a chiral building block of significant interest in pharmaceutical research and development. This document details its synthesis, chemical properties, and applications, with a focus on its role as a precursor to pharmacologically active molecules.

Chemical Properties and Specifications

Ethyl (S)-3-Piperidinecarboxylate, also known as (S)-Ethyl nipecotate, is the ethyl ester of the (S)-enantiomer of nipecotic acid. The D-tartrate salt is formed to facilitate its handling and purification.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₂₁NO₈ | [1] |

| Molecular Weight | 307.30 g/mol | [1] |

| Appearance | White to off-white solid | |

| (S)-Ethyl 3-Piperidinecarboxylate Purity | ≥98% (GC) | [2] |

| Enantiomeric Excess (ee) | >98% | [3] |

| Melting Point | Not specified | |

| Solubility | Soluble in water and polar organic solvents | |

| Storage | Room Temperature | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound primarily involves two key stages: the synthesis of racemic ethyl 3-piperidinecarboxylate (ethyl nipecotate) and the subsequent chiral resolution to isolate the desired (S)-enantiomer as its D-tartrate salt.

Synthesis of Racemic Ethyl 3-Piperidinecarboxylate

A common method for the synthesis of racemic ethyl nipecotate involves the hydrogenation of ethyl nicotinate.

Experimental Protocol:

-

Reaction Setup: A solution of ethyl nicotinate in a suitable solvent (e.g., ethanol) is placed in a high-pressure reactor.

-

Catalyst: A hydrogenation catalyst, such as ruthenium on carbon (Ru/C), is added to the mixture.

-

Hydrogenation: The reactor is pressurized with hydrogen gas, and the reaction mixture is heated. The reaction is monitored until the uptake of hydrogen ceases.

-

Work-up: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield crude racemic ethyl nipecotate.

-

Purification: The crude product is purified by distillation under reduced pressure.

Chiral Resolution of Racemic Ethyl 3-Piperidinecarboxylate

The separation of the (S)-enantiomer from the racemic mixture is achieved through diastereomeric salt formation using a chiral resolving agent, in this case, D-tartaric acid.

Experimental Protocol:

-

Salt Formation: Racemic ethyl nipecotate is dissolved in a suitable solvent, such as a mixture of ethanol and water. An equimolar amount of D-tartaric acid is added to the solution.

-

Crystallization: The solution is heated to ensure complete dissolution and then allowed to cool slowly to room temperature. The diastereomeric salt of (S)-Ethyl 3-Piperidinecarboxylate with D-tartaric acid, being less soluble, will preferentially crystallize out of the solution.

-

Isolation: The crystalline precipitate is collected by filtration and washed with a cold solvent to remove any adhering mother liquor containing the (R)-enantiomer.

-

Purification: The isolated salt can be further purified by recrystallization to achieve high enantiomeric purity. A patent describing a similar resolution with di-benzoyl-L-tartaric acid indicates that an enantiomeric excess of >98% can be achieved.[3]

-

Drying: The purified this compound is dried under vacuum.

The overall workflow for the synthesis and resolution can be visualized as follows:

Spectroscopic Data

| Compound | ¹H NMR (CDCl₃) δ (ppm) | ¹³C NMR (CDCl₃) δ (ppm) |

| (S)-Ethyl 3-Piperidinecarboxylate | ~4.1 (q, 2H, -OCH₂CH₃), ~3.0-3.2 (m, 2H), ~2.5-2.8 (m, 3H), ~1.5-2.0 (m, 4H), ~1.2 (t, 3H, -OCH₂CH₃) | ~174 (-COO-), ~60 (-OCH₂-), ~46, ~45, ~28, ~25, ~14 (-CH₃) |

| D-Tartaric Acid | ~4.5 (s, 2H, -CH(OH)-) | ~175 (-COOH), ~72 (-CH(OH)-) |

Applications in Drug Development

Ethyl (S)-3-Piperidinecarboxylate is a valuable chiral intermediate in the synthesis of a wide range of pharmaceutical compounds. Its piperidine core is a common scaffold in many centrally active drugs.

Inhibitor of Neurotransmitter Transporters

One of the key applications of this compound is in the development of inhibitors for neurotransmitter transporters, particularly the GABA transporters (GATs).

Signaling Pathway:

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its action is terminated by its reuptake from the synaptic cleft into presynaptic neurons and surrounding glial cells via GABA transporters (GATs). Inhibition of GATs, particularly GAT1, prolongs the presence of GABA in the synapse, thereby enhancing inhibitory neurotransmission. This mechanism is a target for anticonvulsant and anxiolytic drugs. Derivatives of (S)-nipecotic acid are known to be potent GAT inhibitors.

The following diagram illustrates the role of GAT1 in a GABAergic synapse and the mechanism of action of GAT1 inhibitors.

Conclusion

This compound is a crucial chiral building block with significant applications in the pharmaceutical industry, particularly in the development of drugs targeting the central nervous system. The well-established methods for its synthesis and chiral resolution, coupled with its versatile chemical nature, make it an attractive starting material for the discovery of novel therapeutics. Its role as a precursor to potent GABA transporter inhibitors highlights its importance in the ongoing research into neurological and psychiatric disorders.

References

Methodological & Application

Application Notes and Protocols for the Chiral Resolution of Ethyl Nipecotate Using D-Tartaric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl nipecotate is a crucial chiral building block in the synthesis of numerous pharmaceutical compounds. The separation of its racemic mixture into individual enantiomers is a critical step in the development of stereochemically pure active pharmaceutical ingredients. This document outlines the principles and provides a detailed protocol for the chiral resolution of racemic ethyl nipecotate via diastereomeric salt formation using D-tartaric acid as the resolving agent. This classical resolution method relies on the differential solubility of the diastereomeric salts formed between the enantiomers of ethyl nipecotate and the chiral resolving agent.

Principle of the Method

The resolution process involves the reaction of racemic ethyl nipecotate with an enantiomerically pure chiral acid, in this case, D-tartaric acid. This reaction forms a pair of diastereomeric salts: (R)-ethyl nipecotate·D-tartrate and (S)-ethyl nipecotate·D-tartrate. Due to their different three-dimensional structures, these diastereomers exhibit distinct physical properties, most notably different solubilities in a given solvent system. By carefully selecting the solvent and controlling the crystallization conditions, the less soluble diastereomeric salt can be selectively precipitated and isolated by filtration. The desired enantiomer of ethyl nipecotate is then recovered by treating the isolated diastereomeric salt with a base to neutralize the tartaric acid. A similar process can be applied to the mother liquor to isolate the other enantiomer.

Experimental Protocols

Protocol 1: Diastereomeric Salt Formation and Fractional Crystallization

This protocol details the steps for the formation of diastereomeric salts of ethyl nipecotate with D-tartaric acid and their separation through fractional crystallization.

Materials:

-

Racemic ethyl nipecotate

-

D-(-)-Tartaric acid

-

Ethanol (95% aqueous solution)

-

Sodium carbonate (Na₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Reaction vessel with stirring and temperature control

-

Reflux condenser

-

Büchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution of Resolving Agent: In a 1 L three-neck flask equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve 35.8 g (0.238 mol) of D-tartaric acid in 265 mL of 95% aqueous ethanol.

-

Addition of Racemic Ethyl Nipecotate: To the solution, add 31.4 g (0.200 mol) of racemic ethyl nipecotate.

-

Heating to Dissolution: Heat the mixture to reflux (approximately 78°C) with continuous stirring until all solids have dissolved, resulting in a clear solution.

-

Controlled Cooling and Crystallization: Turn off the heat and allow the solution to cool gradually. At approximately 68°C, seeding with a small crystal of the desired diastereomeric salt may be beneficial to induce crystallization. Continue to cool the mixture slowly to room temperature and stir for an additional 15 hours.

-

Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold 95% aqueous ethanol to remove the mother liquor containing the more soluble diastereomer.

-

Drying: Dry the isolated diastereomeric salt in a vacuum oven to a constant weight.

Protocol 2: Liberation and Isolation of the Enantiomerically Enriched Ethyl Nipecotate

This protocol describes the recovery of the free amine from the isolated diastereomeric salt.

Procedure:

-

Suspension of the Salt: Suspend the dried diastereomeric salt in water.

-

Basification: While stirring, add a saturated aqueous solution of sodium carbonate (Na₂CO₃) dropwise until the pH of the solution is basic (pH > 10). This will neutralize the D-tartaric acid and liberate the free ethyl nipecotate.

-

Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the liberated ethyl nipecotate with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched ethyl nipecotate.

-

Analysis: Determine the enantiomeric excess (e.e.) of the resulting ethyl nipecotate using chiral HPLC or GC analysis.

Data Presentation

The following table summarizes representative quantitative data from the chiral resolution of ethyl nipecotate using D-tartaric acid. It is important to note that a preliminary enzymatic resolution step was employed in the study from which this data is derived, which enriched the starting material in the (S)-enantiomer.

| Parameter | Value |

| Starting Material | (S)-enriched ethyl nipecotate |

| Resolving Agent | (D)-Tartaric Acid |

| Yield of Enantiopure (S)-Ethyl Nipecotate | 84.3% |

| Enantiomeric Excess (e.e.) | 98.5% |

| Overall Yield (from racemic mixture) | up to 36.0% |

Data derived from a two-step resolution process where an initial enzymatic resolution was followed by chemical resolution with D-tartaric acid.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the chiral resolution of ethyl nipecotate using D-tartaric acid.

Caption: Workflow for Chiral Resolution.

Logical Relationship of Components

The diagram below outlines the logical relationship between the reactants and products in the chiral resolution process.

Caption: Component Relationships in Resolution.

References

Application Notes and Protocols for the Incorporation of (S)-3-Piperidinecarboxylic Acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy for the development of novel therapeutics with enhanced pharmacological properties. Cyclic β-amino acids, such as (S)-3-piperidinecarboxylic acid (also known as (S)-nipecotic acid), are of particular interest as they can induce stable secondary structures in peptides, increase metabolic stability, and improve receptor binding affinity and selectivity.[1] This document provides detailed application notes and protocols for the use of "Ethyl (S)-3-Piperidinecarboxylate D-Tartrate" as a precursor for incorporating (S)-3-piperidinecarboxylic acid into peptides using solid-phase peptide synthesis (SPPS).

"this compound" is a commercially available salt of the ethyl ester of (S)-3-piperidinecarboxylic acid. For its use in SPPS, it must first be converted into a suitably protected building block, typically an N-Fmoc or N-Boc protected amino acid. These protecting groups are essential to control the coupling reactions during the stepwise elongation of the peptide chain.[2]

Applications in Drug Discovery

Peptides containing (S)-3-piperidinecarboxylic acid and other constrained amino acids are valuable tools in drug discovery for several reasons:

-

Conformational Rigidity: The piperidine ring restricts the conformational freedom of the peptide backbone, which can pre-organize the peptide into a bioactive conformation for receptor binding.

-

Enhanced Stability: The unnatural structure of β-amino acids can confer resistance to enzymatic degradation by proteases, leading to a longer in vivo half-life.

-

Improved Receptor Selectivity: The defined conformation can lead to more specific interactions with target receptors, reducing off-target effects.

-

Modulation of Pharmacokinetics: The physicochemical properties of the peptide can be fine-tuned to improve absorption, distribution, metabolism, and excretion (ADME) profiles.

Peptides incorporating such moieties are often investigated as ligands for G-protein coupled receptors (GPCRs), such as opioid or somatostatin receptors, where specific conformations are crucial for agonist or antagonist activity.

Quantitative Data Summary

The successful incorporation of (S)-3-piperidinecarboxylic acid into a peptide sequence should be monitored and quantified at each step. The following table provides a template for the types of quantitative data that should be collected during the synthesis and purification process. Actual results will vary depending on the specific peptide sequence, coupling reagents, and reaction conditions.

| Parameter | Target Value | Analytical Method | Purpose |

| Building Block Purity | >98% | HPLC, NMR, MS | To ensure the quality of the Fmoc/Boc-(S)-3-piperidinecarboxylic acid before its use in SPPS. |

| Resin Loading | As desired | UV-Vis, Gravimetric | To determine the initial substitution of the first amino acid on the solid support. |

| Coupling Efficiency | >99% | Kaiser Test, HPLC | To monitor the completeness of each amino acid coupling step. |

| Final Crude Purity | >70% | HPLC | To assess the overall success of the synthesis prior to purification. |

| Final Purified Purity | >98% | HPLC, MS | To confirm the purity and identity of the final peptide product. |

| Overall Yield | Sequence dependent | Gravimetric | To determine the efficiency of the entire synthesis and purification process. |

Experimental Protocols

Protocol 1: Preparation of Fmoc-(S)-3-piperidinecarboxylic acid

This protocol describes the conversion of "this compound" into the Fmoc-protected building block suitable for SPPS.

Materials:

-

This compound

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Dioxane

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Free Amine Preparation: Dissolve this compound in a saturated aqueous solution of sodium bicarbonate to neutralize the tartrate salt and generate the free amine. Extract the resulting ethyl (S)-3-piperidinecarboxylate into dichloromethane. Wash the organic layer with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

-

Fmoc Protection: Dissolve the obtained ethyl (S)-3-piperidinecarboxylate in a 1:1 mixture of dioxane and water. Cool the solution to 0°C and add Fmoc-Cl. While stirring vigorously, add a solution of sodium bicarbonate portion-wise to maintain a basic pH. Allow the reaction to warm to room temperature and stir overnight.

-

Ester Hydrolysis: Add a solution of sodium hydroxide and continue stirring until the ester hydrolysis is complete (monitored by TLC or LC-MS).

-

Acidification and Extraction: Acidify the reaction mixture with cold 1N HCl to pH 2-3. Extract the Fmoc-(S)-3-piperidinecarboxylic acid into ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure Fmoc-(S)-3-piperidinecarboxylic acid.

Protocol 2: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual solid-phase synthesis of a peptide containing (S)-3-piperidinecarboxylic acid using the Fmoc/tBu strategy.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-protected amino acids (including Fmoc-(S)-3-piperidinecarboxylic acid)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (H₂O)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a peptide synthesis vessel for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and a coupling activator such as HBTU or HATU (2.9 equivalents) in DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

For the coupling of Fmoc-(S)-3-piperidinecarboxylic acid , due to its secondary amine nature and potential steric hindrance, a stronger coupling reagent like HATU and an extended coupling time (4-12 hours) may be necessary for optimal results.

-

-

Washing: After coupling, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Visualizations

General Workflow for SPPS

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Signaling Pathway for a GPCR-Targeting Peptide

Caption: Simplified GPCR signaling pathway for a peptide agonist.

References

Application Notes and Protocols: Ethyl (S)-3-Piperidinecarboxylate D-Tartrate in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the effective use of Ethyl (S)-3-Piperidinecarboxylate D-Tartrate as a chiral building block in asymmetric synthesis. The (S)-enantiomer of the piperidine ring is a valuable scaffold in medicinal chemistry, frequently incorporated into a wide range of pharmaceutical agents.

Product Information

Chemical Name: this compound

Synonyms: (S)-Ethyl nipecotate D-tartrate

CAS Number: 83602-38-4

Molecular Formula: C₁₂H₂₁NO₈

Molecular Weight: 307.29 g/mol

Appearance: White to off-white crystalline solid

Chiral Purity: Typically ≥98% enantiomeric excess (e.e.)

Key Applications in Asymmetric Synthesis

Ethyl (S)-3-Piperidinecarboxylate serves as a versatile chiral precursor for the synthesis of complex molecules, primarily through two key reaction types:

-

Amide Bond Formation: The secondary amine of the piperidine ring can be readily acylated with a variety of carboxylic acids or their derivatives to introduce diverse functionalities.

-

N-Alkylation: The nucleophilic nitrogen atom allows for the introduction of various alkyl or aryl groups, further elaborating the core structure.

The D-tartrate salt form enhances the stability and handling of the chiral amine. For most synthetic applications, it is necessary to first generate the free base of ethyl (S)-3-piperidinecarboxylate.

Experimental Protocols

Protocol for Generation of the Free Base

Prior to its use in many coupling and alkylation reactions, the D-tartrate salt must be converted to the free secondary amine.

Materials:

-

This compound

-

Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) solution (e.g., 3M)

-

Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve this compound in water.

-

Cool the aqueous solution to 0 °C in an ice bath.

-

Slowly add a saturated aqueous solution of sodium carbonate or a 3M NaOH solution with stirring until the pH of the solution is basic (pH 9-10).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield Ethyl (S)-3-piperidinecarboxylate as a free base, which is typically an oil. The enantiomeric excess of the free amine is expected to be greater than 98%.

Experimental Workflow: Free Base Generation

Caption: Workflow for generating the free base of Ethyl (S)-3-Piperidinecarboxylate.

Protocol for Amide Bond Formation (Amide Coupling)

The free base of ethyl (S)-3-piperidinecarboxylate can be coupled with various carboxylic acids using standard coupling reagents or converted to the corresponding acid chloride.

This method is particularly useful for the reaction with acid chlorides.

Materials:

-

This compound

-

2-Thiopheneacetyl chloride

-

Sodium Carbonate (Na₂CO₃)

-

Ethyl Acetate (EtOAc)

-

Water (H₂O)

Procedure (based on the synthesis of (S)-ethyl 1-(2-thiopheneacetyl)-3-piperidinecarboxylate):

-

To a stirred slurry of this compound in ethyl acetate and water, add a 15% aqueous solution of sodium carbonate over 15 minutes. This in-situ generates the free base.

-

To this mixture, add 2-thiopheneacetyl chloride dropwise while maintaining the temperature.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Separate the organic layer, and wash it with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude product, which can be further purified by chromatography if necessary.

Experimental Workflow: Amide Coupling (Schotten-Baumann)

Caption: Workflow for Schotten-Baumann amide coupling.

Materials:

-

Ethyl (S)-3-Piperidinecarboxylate (free base)

-

Carboxylic Acid of choice

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve the carboxylic acid in an anhydrous solvent (e.g., DCM or DMF).

-

Add the coupling agent (e.g., DCC or EDC, 1.1 eq) and DMAP (0.1-0.2 eq).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add a solution of Ethyl (S)-3-Piperidinecarboxylate (free base, 1.0 eq) in the same anhydrous solvent.

-

Stir the reaction at room temperature overnight or until completion as monitored by TLC or LC-MS.

-

Filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).

-

Dilute the filtrate with the reaction solvent and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Quantitative Data for Amide Coupling Reactions

| Carboxylic Acid/Acid Chloride | Coupling Method | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| 2-Thiopheneacetyl chloride | Schotten-Baumann | EtOAc/H₂O | Not Specified | Room Temp. | High | |

| Butylated Hydroxycinnamic Acid | DCC, DMAP | DCM/DMF | Not Specified | Room Temp. | up to 82% | |

| Ferulic Acid | DCC, DMAP | DCM/DMF | Not Specified | Room Temp. | up to 82% | |

| Sinapic Acid | DCC, DMAP | DCM/DMF | Not Specified | Room Temp. | up to 82% |

Protocol for N-Alkylation

The secondary amine of the piperidine ring can be alkylated with various electrophiles.

Materials:

-

Ethyl (S)-3-Piperidinecarboxylate (free base)

-

Alkylating agent (e.g., benzyl bromide, propargyl bromide)

-

Base (e.g., Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃))

-

Solvent (e.g., Acetonitrile (ACN) or Acetone)

-

Sodium Iodide (NaI) (catalytic, optional for less reactive halides)

Procedure:

-

To a solution of Ethyl (S)-3-Piperidinecarboxylate (free base, 1.0 eq) in an appropriate solvent (e.g., ACN or acetone), add the base (e.g., K₂CO₃, 2.0-2.5 eq) and a catalytic amount of NaI (if needed).

-

Add the alkylating agent (1.1-1.2 eq) to the suspension.

-

Heat the reaction mixture to a suitable temperature (e.g., 50 °C or reflux) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Experimental Workflow: N-Alkylation

Caption: General workflow for the N-alkylation of Ethyl (S)-3-Piperidinecarboxylate.

Quantitative Data for N-Alkylation Reactions

| Alkylating Agent | Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Terminal Alkyne | Na₂CO₃, NaI | Acetone | 72 h | Reflux | 51-68% (final product) | |

| 2-(Trifluoromethyl)benzyl bromide | K₂CO₃ | ACN | 4 h | 50 °C | 32.2% |

Safety Information

-

Hazard Statements: May cause skin and serious eye irritation.

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes.

-

Always handle this chemical in a well-ventilated fume hood and consult the Safety Data Sheet (SDS) before use.

Conclusion

This compound is a high-value chiral building block for the asymmetric synthesis of piperidine-containing molecules. The protocols outlined in these application notes provide a foundation for its use in amide coupling and N-alkylation reactions, enabling the synthesis of a diverse range of compounds for pharmaceutical and chemical research. The straightforward conversion to its free base and subsequent derivatization make it an essential tool for medicinal chemists and drug development professionals.

Application Notes and Protocols: Ethyl (S)-3-Piperidinecarboxylate D-Tartrate in the Development of GABA Uptake Inhibitors

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its synaptic concentration is regulated by GABA transporters (GATs). Inhibition of these transporters, particularly GAT-1, can potentiate GABAergic neurotransmission, a therapeutic strategy for conditions like epilepsy.[1][2][3] Ethyl (S)-3-piperidinecarboxylate, also known as (S)-nipecotic acid ethyl ester, is a key chiral building block in the synthesis of potent and selective GAT-1 inhibitors.[4][5][6] The D-tartrate salt of this compound provides a stable and enantiomerically pure source of the desired (S)-enantiomer, which is crucial for stereospecific interactions with the transporter. This document provides detailed application notes, experimental protocols, and visualizations for the use of Ethyl (S)-3-Piperidinecarboxylate D-Tartrate in the development of novel GABA uptake inhibitors.

Introduction to GABA Uptake Inhibition

The GABAergic system plays a crucial role in maintaining the balance between neuronal excitation and inhibition.[7] GABA's action in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells through GATs.[8][9] By blocking these transporters, GABA uptake inhibitors increase the extracellular concentration of GABA, thereby enhancing its inhibitory effects.[2][3][10] This mechanism of action is the basis for the therapeutic effects of anticonvulsant drugs like tiagabine.[1][4][5][11] Nipecotic acid, a cyclic GABA analogue, is a known GAT inhibitor, and its derivatives have been extensively explored to improve potency, selectivity, and pharmacokinetic properties.[6][12][13] The (S)-enantiomer of 3-piperidinecarboxylic acid derivatives generally exhibits higher potency for GAT-1 inhibition compared to the (R)-enantiomer, highlighting the importance of stereochemistry in drug design.

Role of this compound

This compound serves as a readily available, enantiomerically pure starting material for the synthesis of a wide range of GABA uptake inhibitors. The D-tartaric acid forms a stable salt with the (S)-enantiomer of ethyl 3-piperidinecarboxylate, facilitating its separation from the racemic mixture. This chiral resolution is a critical step, as the biological activity of many GAT inhibitors is stereospecific. The ethyl ester provides a convenient handle for subsequent chemical modifications, typically at the piperidine nitrogen, to introduce lipophilic moieties that enhance blood-brain barrier penetration and interaction with the GAT-1 transporter.

Data Presentation: Inhibitory Potency of GAT-1 Inhibitors

The following table summarizes the in vitro inhibitory potency (IC50) of various GABA uptake inhibitors, including those derived from nipecotic acid, against the GAT-1 transporter.

| Compound/Drug Name | GAT-1 IC50 (µM) | Notes |

| (R,S)-Nipecotic acid | ~10 | Racemic mixture |

| (R)-Nipecotic acid | 4 | More potent enantiomer for GAT-1 |

| Tiagabine | 0.07 | A potent and selective GAT-1 inhibitor derived from (R)-nipecotic acid.[14] |

| NNC-711 | 0.04 | A potent GAT-1 inhibitor.[14] |

| SKF 89976-A | 0.05 | A potent GAT-1 inhibitor. |

| DDPM-3960 ((S)-8d) | pIC50 = 6.59 | A highly potent mGAT1 and mGAT4 inhibitor.[12] |

| Compound 6a | 496-fold higher than (R)-nipecotic acid | A potent GAT-1 inhibitor with a diarylmethylsulfinyl ethyl side chain.[15] |

Experimental Protocols

Protocol 1: N-Alkylation of Ethyl (S)-3-Piperidinecarboxylate

This protocol describes the general procedure for the N-alkylation of Ethyl (S)-3-Piperidinecarboxylate, a key step in introducing the lipophilic side chain necessary for potent GAT-1 inhibition.

Materials:

-

This compound

-

Alkyl halide (e.g., 1-bromo-4,4-bis(3-methyl-2-thienyl)but-3-ene for tiagabine synthesis)

-

Anhydrous potassium carbonate (K2CO3) or other suitable base

-

Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

To a solution of Ethyl (S)-3-Piperidinecarboxylate (liberated from its tartrate salt) (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2-3 equivalents).

-

Add the desired alkyl halide (1.1 equivalents) to the suspension.

-

Heat the reaction mixture to 60-80 °C and stir under a nitrogen atmosphere for 12-24 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain the N-alkylated product.

Protocol 2: Hydrolysis of the Ethyl Ester to the Carboxylic Acid

This protocol outlines the saponification of the ethyl ester to the corresponding carboxylic acid, the final step for many GABA uptake inhibitors.[16][17]

Materials:

-

N-alkylated ethyl (S)-3-piperidinecarboxylate from Protocol 1

-

Methanol or ethanol

-

Aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH) solution (1-2 M)

-

Hydrochloric acid (HCl) (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve the N-alkylated ethyl ester (1 equivalent) in methanol or ethanol.

-

Add an excess of aqueous NaOH or LiOH solution (2-3 equivalents).

-

Stir the mixture at room temperature or gentle heat (40-50 °C) for 2-6 hours, monitoring the hydrolysis by TLC.

-

Once the starting material is consumed, remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield the final carboxylic acid product.

-

The product can be further purified by recrystallization or chromatography if necessary.

Protocol 3: In Vitro GABA Uptake Assay

This protocol describes a common method to evaluate the inhibitory activity of synthesized compounds on GABA uptake in rat brain synaptosomes or cell lines expressing specific GAT subtypes.[14]

Materials:

-

Synthesized inhibitor compounds

-

[3H]-GABA (radiolabeled GABA)

-

Rat brain synaptosomes or HEK-293 cells expressing GAT-1

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Scintillation cocktail

-

Scintillation counter

-

Microplate or test tubes

Procedure:

-

Prepare solutions of the test compounds at various concentrations.

-

Pre-incubate the synaptosomes or cells with the test compound or vehicle for 10-15 minutes at 37 °C.

-

Initiate the uptake reaction by adding a fixed concentration of [3H]-GABA.

-

Incubate for a short period (e.g., 5-10 minutes) at 37 °C.

-

Terminate the uptake by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to remove extracellular [3H]-GABA.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., tiagabine).

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Visualizations

GABAergic Synapse and Mechanism of GAT-1 Inhibition

Caption: Mechanism of GABA uptake inhibition at a GABAergic synapse.

Experimental Workflow for GABA Uptake Inhibitor Development

References

- 1. Tiagabine: a novel drug with a GABAergic mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Tiagabine Hydrochloride? [synapse.patsnap.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Enantioselective Synthesis of Antispasmodic Drug (R)-Tiagabine - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Visualizing GABA transporters in vivo: an overview of reported radioligands and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GABA Synthesis, Uptake and Release - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Tiagabine | C20H25NO2S2 | CID 60648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]